molecular formula C18H18N4O2S B2450790 N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 538337-67-6

N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2450790
CAS RN: 538337-67-6
M. Wt: 354.43
InChI Key: RQXALIVYNSUYOE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a propan-2-yl group, a pyridin-4-yl group, a 1,3,4-oxadiazol-2-yl group, and a sulfanyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl and propan-2-yl groups might be introduced through a Friedel-Crafts alkylation, while the 1,3,4-oxadiazol-2-yl group might be synthesized through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazol-2-yl group, for example, would introduce a five-membered ring into the structure .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. For example, the sulfanyl group might be susceptible to oxidation, while the pyridin-4-yl group might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Antimicrobial Potential

The compound has been investigated for its antimicrobial properties. While specific studies are limited, preliminary results suggest that it may exhibit inhibitory effects against certain bacteria and fungi . Further research is needed to understand its mechanism of action and potential clinical applications.

Anti-Fibrotic Activity

Researchers have explored the compound’s anti-fibrotic potential. In vitro studies using rat hepatic stellate cells (HSC-T6) demonstrated promising results. Notably, some derivatives of this compound showed better anti-fibrotic activity than existing drugs like Pirfenidone . These findings highlight its relevance in treating fibrotic conditions.

Novel 2-Amino-1,3,4-oxadiazole Derivatives

The compound belongs to the 2-amino-1,3,4-oxadiazole family. Researchers have synthesized novel derivatives with diverse substituents, aiming to explore their pharmacological activities. These derivatives may have applications in drug discovery and development .

Crystal Structure Studies

The crystal structure of N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been determined. It crystallizes in a monoclinic space group, with specific unit cell parameters and atomic coordinates. Such studies contribute to our understanding of its molecular arrangement and potential interactions .

Anti-Proliferation Screening

In vitro anti-proliferation assays using this compound could provide insights into its effects on cell growth and viability. Researchers have employed similar methods to evaluate its impact on various cell lines. Investigating its anti-proliferative properties may reveal novel therapeutic avenues .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13(2)22(15-6-4-3-5-7-15)16(23)12-25-18-21-20-17(24-18)14-8-10-19-11-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXALIVYNSUYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

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